2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-ditert-butyl-5-nitrophenyl) methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDLLAFFRJOLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693034 | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873055-55-1 | |

| Record name | 2,4-Bis(1,1-dimethylethyl)-5-nitrophenyl methyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873055-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873055551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (CAS 873055-55-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate, a molecule of significant interest in pharmaceutical synthesis and with potential applications in chemical biology as a photolabile protecting group. This guide moves beyond a simple recitation of facts to offer insights into its synthesis, characterization, and potential utility, grounded in established chemical principles.

Core Compound Identity and Physicochemical Properties

This compound, registered under CAS number 873055-55-1, is a substituted aromatic carbonate.[1][2] It is primarily recognized as a key intermediate and a designated impurity (Ivacaftor Impurity 4) in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis.[1][3][4] Its structure features a sterically hindered nitrophenyl ring, a motif that suggests potential as a photocleavable protecting group.

Structural and Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 873055-55-1 | [1][2] |

| Molecular Formula | C₁₆H₂₃NO₅ | [5] |

| Molecular Weight | 309.36 g/mol | [1] |

| IUPAC Name | (2,4-di-tert-butyl-5-nitrophenyl) methyl carbonate | [1] |

| Appearance | Light yellow to yellow solid/crystalline powder | [2][6] |

| Melting Point | 110-113 °C | [6] |

| Boiling Point | 384 - 405.6 °C (predicted) | [2][6] |

| Density | 1.11 g/cm³ (predicted) | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [6] |

| Storage | 2-8°C, sealed in a dry environment. | [2][7] |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is achieved through the acylation of the corresponding phenol. The logical and field-proven pathway involves the reaction of 2,4-di-tert-butyl-5-nitrophenol with methyl chloroformate. This reaction is a standard method for the formation of carbonate esters from phenols.

Conceptual Synthesis Workflow

The synthesis can be visualized as a two-stage process: the nitration of the commercially available 2,4-di-tert-butylphenol, followed by the esterification of the resulting nitrophenol.

References

- 1. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 873055-55-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. anaxlab.com [anaxlab.com]

- 5. Page loading... [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. 873055-55-1|this compound|BLD Pharm [bldpharm.com]

Physical characteristics of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate

An In-depth Technical Guide to the Physical Characteristics of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate

Foreword: Contextualizing the Molecule

For researchers and professionals in the field of drug development and organic synthesis, a molecule is more than just a structure; it is a tool. Its utility is defined by its physical and chemical properties. This compound (CAS: 873055-55-1) is one such molecule of significant interest, notably serving as a key intermediate in the synthesis of Ivacaftor, a drug used in the treatment of cystic fibrosis.[1][2] A thorough understanding of its physical characteristics is therefore not merely academic—it is a prerequisite for efficient process development, quality control, and successful synthetic outcomes.

This guide eschews a simple data sheet format. Instead, it provides a holistic view, combining established data with the practical methodologies required to validate these characteristics in a laboratory setting. We will delve into the "why" behind the "how," offering insights grounded in chemical principles to empower the researcher.

Chemical Identity and Molecular Architecture

Correctly identifying a compound is the foundational step upon which all subsequent work is built. This compound is an aromatic compound characterized by a highly substituted benzene ring.

| Identifier | Value | Source |

| IUPAC Name | (2,4-ditert-butyl-5-nitrophenyl) methyl carbonate | [3] |

| CAS Number | 873055-55-1 | [3][4] |

| Molecular Formula | C₁₆H₂₃NO₅ | [3][4][5] |

| Molecular Weight | 309.36 g/mol | [3][5] |

| Exact Mass | 309.15762283 Da | [3] |

| InChIKey | QBDLLAFFRJOLHZ-UHFFFAOYSA-N | [3][6] |

The molecule's architecture is key to its properties. Two bulky tert-butyl groups provide steric hindrance and increase lipophilicity. The nitro group is strongly electron-withdrawing, which activates the phenyl ring and influences the reactivity of the carbonate ester.[7][8] The methyl carbonate group itself is a critical functional moiety for subsequent synthetic transformations.

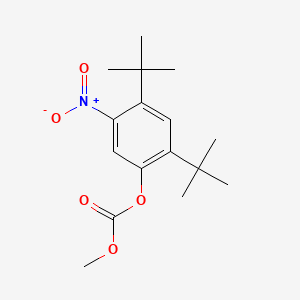

Figure 1: Molecular Structure of this compound.

Core Physicochemical Properties

A summary of the known physical properties is presented below. It is important to note that while some data points are available from chemical suppliers, comprehensive, peer-reviewed characterization is not widely published.

| Property | Value | Comments & Significance |

| Appearance | Light yellow to yellow solid | [2] The color is typical for nitrophenyl compounds. Physical form is critical for handling and dissolution protocols. |

| Boiling Point | ~384 °C at 760 mmHg | [2][6][9] Indicates low volatility and high thermal stability, suitable for reactions requiring elevated temperatures. |

| Density | ~1.11 g/cm³ | [2][6] This value is standard for a molecule of its size and composition. |

| Flash Point | ~135 °C | [2][9] The temperature at which vapors can ignite. Requires standard precautions for heating organic materials. |

| Solubility | Not specified | [4] The presence of two tert-butyl groups suggests good solubility in nonpolar organic solvents, while the nitro and carbonate groups may impart some polarity. See Section 4.0 for a determination protocol. |

| Melting Point | Not specified | A critical parameter for purity assessment. A sharp melting point indicates high purity. See Section 3.1 for a determination protocol. |

| Storage | 2-8 °C | [2] Recommended for maintaining long-term stability and preventing degradation. |

Methodologies for Structural and Purity Verification

For a scientist using this compound as a starting material, verifying its identity and purity is paramount. The following section outlines the standard, self-validating protocols for this purpose.

Figure 2: Logical workflow for the characterization of a chemical intermediate.

Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting range.

Protocol:

-

Sample Preparation: Finely powder a small amount of the dry solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary in a calibrated melting point apparatus.

-

Measurement:

-

Heat rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run is advised).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: Report the melting point as a range (T₁ - T₂). A pure compound should have a sharp range of < 2 °C.

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing detailed information about the connectivity and structure of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals:

-

Aromatic Protons: Two singlets in the aromatic region (~7.0-8.5 ppm), corresponding to the two protons on the phenyl ring.

-

tert-Butyl Protons: Two sharp singlets in the aliphatic region (~1.3-1.6 ppm), each integrating to 9 protons.

-

Methyl Protons: One sharp singlet (~3.8-4.0 ppm) integrating to 3 protons from the O-CH₃ group.

-

-

Expected ¹³C NMR Signals:

-

Carbonyl Carbon: A signal around 150-160 ppm for the carbonate C=O.

-

Aromatic Carbons: Six distinct signals in the 120-160 ppm range, including those bonded to the nitro, carbonate, and tert-butyl groups.

-

tert-Butyl Carbons: Signals for the quaternary carbons and the methyl carbons.

-

Methyl Carbon: A signal for the O-CH₃ carbon around 55 ppm.

-

3.2.2 Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol:

-

Sample Preparation: Use either a KBr pellet method for the solid or a thin film from a solution evaporated on a salt plate. For Attenuated Total Reflectance (ATR), place the solid directly on the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Key Expected Absorption Bands:

-

C=O Stretch (Carbonate): A strong, sharp absorption band around 1760-1780 cm⁻¹ . This is a highly characteristic peak.

-

N-O Stretch (Nitro group): Two strong bands, one asymmetric (

1520-1550 cm⁻¹ ) and one symmetric (1340-1360 cm⁻¹ ). -

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ for the methyl and tert-butyl groups.

-

C-O Stretch (Ester): Absorptions in the 1200-1300 cm⁻¹ region.

-

3.2.3 Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Expected Results:

-

The primary observation should be the molecular ion peak. In positive mode ESI, this would be the [M+H]⁺ adduct at m/z ≈ 310.16 or the [M+Na]⁺ adduct at m/z ≈ 332.15.[10]

-

High-resolution analysis should confirm the molecular formula C₁₆H₂₃NO₅ by matching the observed mass to the theoretical exact mass (309.1576) within a few ppm.

-

Solubility Profile Determination

Causality: Solubility is a critical parameter for reaction setup, purification, and formulation. A systematic approach is required to determine a compound's solubility in various solvent systems.

Protocol (Shake-Flask Method):

-

Solvent Selection: Choose a range of solvents relevant to potential applications, such as:

-

Aqueous: Purified Water

-

Polar Protic: Ethanol, Methanol

-

Polar Aprotic: DMSO, Acetonitrile

-

Nonpolar: Toluene, Hexanes

-

Chlorinated: Dichloromethane

-

-

Equilibration: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the vials to stand until the undissolved solid settles. Centrifuge if necessary.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a calibrated analytical technique like HPLC-UV or UV-Vis spectroscopy.

-

Reporting: Express solubility in units such as mg/mL or mol/L.

Conclusion and Practical Implications

This compound is a thermally stable solid with well-defined structural features. While publicly available data on its melting point and solubility is scarce, this guide provides robust, standard methodologies for their determination. The characteristic spectroscopic signatures—particularly the strong IR stretch of the carbonate carbonyl and the distinct NMR signals for the tert-butyl and methyl groups—serve as reliable tools for identity confirmation. For any scientist intending to use this valuable intermediate, performing the due diligence outlined in these protocols is a critical step that ensures the integrity of starting materials and the ultimate success of the research and development process.

References

- 1. This compound | 873055-55-1 [chemicalbook.com]

- 2. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]

- 3. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound 873055-55-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. PubChemLite - this compound (C16H23NO5) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to Determining the Solubility Profile of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate

This guide provides an in-depth exploration of the solubility profile of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the methodologies used to assess the solubility of chemical compounds. Given the limited publicly available solubility data for this specific molecule, this document focuses on the principles and a detailed, field-proven protocol for determining its solubility in a variety of common laboratory solvents.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the capacity of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1][2] For drug development professionals, understanding a compound's solubility is paramount, as it significantly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][3][4][5] Poor aqueous solubility is a major hurdle in the development of new chemical entities, with over 40% of new drug candidates being practically insoluble in water.[1][2][3] A comprehensive solubility profile in various solvents is therefore essential for early-stage drug discovery and process development.[4][6][7]

This guide focuses on this compound, a compound with the molecular formula C16H23NO5.[8][9] While its primary applications may vary, understanding its behavior in different solvent environments is crucial for its synthesis, purification, and potential formulation.

Understanding the Analyte: this compound

A thorough understanding of the subject compound's chemical structure is the first step in predicting its solubility behavior.

Chemical Structure and Properties:

-

IUPAC Name: (2,4-di-tert-butyl-5-nitrophenyl) methyl carbonate[8]

-

Molecular Weight: 309.36 g/mol [8]

The structure features two bulky tertiary-butyl groups, a nitro group, and a methyl carbonate functional group attached to a phenyl ring. The presence of both nonpolar (tert-butyl groups) and polar (nitro and carbonate groups) functionalities suggests that its solubility will be highly dependent on the polarity of the solvent, a principle often summarized by the adage "like dissolves like".[11][12][13]

The Science of Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[14][15][16] This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.[14][16][17] This method is considered reliable and is widely used in pre-formulation studies.[14]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a selection of solvents.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into separate glass vials for each solvent.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or in a thermomixer.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[18][19] It is advisable to test samples at different time points (e.g., 24 and 48 hours) to ensure that equilibrium has been reached.[19]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to pellet the remaining undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[18]

-

-

Analysis:

-

Prepare appropriate dilutions of the clear filtrate.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[18] A standard curve of known concentrations should be prepared to ensure accurate quantification.

-

Solvent Selection: A Rationale

The choice of solvents is critical for constructing a comprehensive solubility profile.[6] A diverse panel of solvents with varying polarities should be selected to understand the compound's behavior in different chemical environments. A suggested solvent panel is presented below.

| Solvent | Polarity | Rationale |

| Water | High | Essential for assessing aqueous solubility, a key parameter in drug development.[2][6] |

| Methanol | High | A common polar protic solvent used in organic synthesis and purification.[6] |

| Ethanol | High | Another widely used polar protic solvent, often considered a "greener" alternative.[20] |

| Acetone | Medium | A polar aprotic solvent with good solvating power for a range of compounds.[6] |

| Ethyl Acetate | Medium | A common solvent for extractions and chromatography. |

| Hexane | Low | A nonpolar solvent to assess solubility in hydrophobic environments. |

| Dimethyl Sulfoxide (DMSO) | High | A powerful aprotic solvent capable of dissolving many poorly soluble compounds.[7][18] |

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Hypothetical Solubility Data for this compound at 25 °C:

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | < 0.1 | < 0.0003 |

| Methanol | 25.4 | 0.082 |

| Ethanol | 18.7 | 0.060 |

| Acetone | 150.2 | 0.485 |

| Ethyl Acetate | 110.5 | 0.357 |

| Hexane | 1.2 | 0.004 |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 0.646 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation of Results:

The hypothetical data suggest that this compound is practically insoluble in water, which is expected given the presence of the large nonpolar tert-butyl groups. Its solubility is moderate in polar protic solvents like methanol and ethanol, and significantly higher in polar aprotic solvents such as acetone and DMSO. The low solubility in hexane confirms its limited affinity for nonpolar environments. This solubility profile indicates that the polar functional groups (nitro and carbonate) play a significant role in its interaction with polar solvents.

Conclusion

This technical guide has outlined a comprehensive approach to determining the solubility profile of this compound. By employing the robust shake-flask method and a diverse panel of solvents, researchers can generate critical data to inform decisions in synthesis, purification, and formulation development. A thorough understanding of a compound's solubility is a cornerstone of successful chemical and pharmaceutical research, enabling the rational design of experiments and processes.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. Important points to be considered for selecting solvents in different applications [onlytrainings.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound | 873055-55-1 [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. chem.ws [chem.ws]

- 13. Khan Academy [khanacademy.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. biorelevant.com [biorelevant.com]

- 17. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 18. enamine.net [enamine.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Benign Solvent Selection in Retrosynthesis Analysis: Greener Swaps That Work [synthiaonline.com]

An In-depth Technical Guide to the Mechanism of Action of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate in Organic Reactions

Introduction

2,4-di-tert-butyl-5-nitrophenyl methyl carbonate is a specialized organic reagent that, while not extensively studied in isolation, belongs to the well-established class of nitrophenyl carbonates. These compounds are highly valued in organic synthesis for their ability to act as efficient acylating or protecting group transfer agents. The strategic placement of bulky tert-butyl groups and a strongly electron-withdrawing nitro group on the phenyl ring endows this compound with a unique combination of reactivity and selectivity. This guide provides a comprehensive overview of the mechanistic principles governing its reactivity, its synthesis, and its application, particularly its crucial role as an intermediate in the synthesis of the cystic fibrosis drug, Ivacaftor.[1]

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for this compound in the presence of nucleophiles is a nucleophilic acyl substitution . This reaction proceeds via a stepwise mechanism involving the formation of a tetrahedral intermediate. The overall transformation results in the transfer of the methoxycarbonyl group to the nucleophile, with the 2,4-di-tert-butyl-5-nitrophenoxide acting as an excellent leaving group.

The reactivity of the carbonate is significantly enhanced by the electronic and steric effects of the substituents on the phenyl ring:

-

Electronic Effects of the Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group. Through resonance and inductive effects, it withdraws electron density from the phenyl ring and, consequently, from the phenoxy oxygen of the carbonate. This has two major consequences:

-

Increased Electrophilicity: The electron-withdrawing nature of the nitro group makes the carbonyl carbon of the methyl carbonate more electrophilic and, therefore, more susceptible to attack by nucleophiles.

-

Stabilization of the Leaving Group: The nitro group effectively stabilizes the negative charge on the phenoxide leaving group through resonance, making it a better leaving group and facilitating the collapse of the tetrahedral intermediate.

-

-

Steric and Electronic Effects of the Tert-butyl Groups: The two tert-butyl groups at the 2- and 4-positions exert significant steric hindrance. This steric bulk can influence the approach of the nucleophile to the carbonyl carbon. However, their primary role is likely to direct the regioselectivity during the synthesis of the molecule itself. Electronically, tert-butyl groups are weakly electron-donating through induction, which would typically decrease reactivity. However, in this case, the powerful electron-withdrawing effect of the nitro group dominates, and the primary influence of the tert-butyl groups is steric.

The aminolysis of nitrophenyl carbonates, a common application, has been kinetically studied and is proposed to proceed through a stepwise mechanism. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This intermediate can then collapse to form the products, with the expulsion of the stabilized nitrophenoxide leaving group.

Caption: Generalized mechanism of nucleophilic acyl substitution.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 2,4-di-tert-butylphenol. The hydroxyl group is first protected as a methyl carbonate, followed by the regioselective nitration of the aromatic ring.

Experimental Protocol: Synthesis

Step 1: Methoxycarbonylation of 2,4-di-tert-butylphenol

-

To a solution of 2,4-di-tert-butylphenol in a suitable aprotic solvent (e.g., dichloromethane or THF), add a base such as triethylamine or pyridine at 0 °C.

-

Slowly add methyl chloroformate dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,4-di-tert-butylphenyl methyl carbonate.

Step 2: Nitration of 2,4-di-tert-butylphenyl methyl carbonate

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C.

-

Slowly add the 2,4-di-tert-butylphenyl methyl carbonate from Step 1 to the cooled nitrating mixture.

-

Maintain the temperature at 0-5 °C and stir for the appropriate time to ensure complete nitration.

-

Carefully quench the reaction by pouring it over ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Caption: Synthetic workflow for this compound.

Application in Organic Synthesis: Intermediate for Ivacaftor

A significant application of this compound is as a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis. In this synthesis, the nitro group of this compound is reduced to an amine, and the resulting 5-amino-2,4-di-tert-butylphenyl methyl carbonate is then coupled with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2]

Experimental Protocol: Methoxycarbonylation of an Amine (Representative)

This protocol is a representative example of how this compound can be used to introduce a methoxycarbonyl group onto an amine.

-

Dissolve the amine substrate in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-methoxycarbonylated product.

Data Summary

| Property | Value | Source |

| IUPAC Name | (2,4-di-tert-butyl-5-nitrophenyl) methyl carbonate | PubChem |

| CAS Number | 873055-55-1 | PubChem[3] |

| Molecular Formula | C16H23NO5 | PubChem[3] |

| Molecular Weight | 309.36 g/mol | PubChem[3] |

| Appearance | Off-white to yellow solid | Commercial Suppliers |

| Application | Intermediate in Ivacaftor synthesis, Methoxycarbonylating agent | Benchchem[4] |

Conclusion

This compound is a highly effective reagent for the methoxycarbonylation of nucleophiles, particularly amines. Its reactivity is governed by the principles of nucleophilic acyl substitution, which is significantly enhanced by the strong electron-withdrawing nitro group that activates the carbonyl center and stabilizes the resulting phenoxide leaving group. The bulky tert-butyl groups play a key role in the regioselectivity of its synthesis. Its utility as a key intermediate in the synthesis of the pharmaceutically important molecule Ivacaftor underscores its importance in modern organic and medicinal chemistry. The mechanistic understanding and synthetic protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this versatile reagent.

References

- 1. This compound | 873055-55-1 [chemicalbook.com]

- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (Ivacaftor Impurity 4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, particularly for targeted therapies such as Ivacaftor, the control of impurities is a critical aspect of ensuring patient safety and therapeutic efficacy. Ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, has revolutionized the treatment of cystic fibrosis for patients with specific genetic mutations. The manufacturing process of such a complex molecule invariably leads to the formation of related substances or impurities. Among these is 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate , a compound identified as a process-related impurity in the synthesis of Ivacaftor and commonly referred to as Ivacaftor Impurity 4 .

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its analytical determination. As a Senior Application Scientist, the aim is to furnish fellow researchers and drug development professionals with a robust understanding of this impurity, underpinned by scientific principles and practical, field-proven insights. This document will delve into the nomenclature, physicochemical properties, likely formation pathway, and detailed analytical methodologies for the identification and quantification of this critical impurity, thereby supporting the development of high-purity Ivacaftor.

Chemical Identity and Synonyms

A clear and unambiguous identification of any chemical entity is paramount in scientific discourse. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. A consolidated list is provided below for clarity and to facilitate cross-referencing.

| Identifier | Value |

| Systematic Name | This compound |

| Common Synonym | Ivacaftor Impurity 4[1] |

| CAS Number | 873055-55-1[1][2] |

| Molecular Formula | C₁₆H₂₃NO₅[1] |

| Molecular Weight | 309.36 g/mol [1] |

| IUPAC Name | (2,4-ditert-butyl-5-nitrophenyl) methyl carbonate[1] |

| Other Synonyms | Carbonic acid, 2,4-bis(1,1-dimethylethyl)-5-nitrophenyl methyl ester[2]; 5-nitro-2,4-di-tert-butylphenyl methyl carbonate[1] |

Physicochemical Properties

Understanding the physicochemical properties of an impurity is fundamental to developing appropriate analytical and purification strategies. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| Appearance | Likely a solid | Inferred from related compounds |

| Molecular Formula | C₁₆H₂₃NO₅ | --INVALID-LINK--[1] |

| Molecular Weight | 309.36 g/mol | --INVALID-LINK--[1] |

| InChI | InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3 | --INVALID-LINK--[1] |

| InChIKey | QBDLLAFFRJOLHZ-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1--INVALID-LINK--[O-])OC(=O)OC)C(C)(C)C | --INVALID-LINK--[1] |

Postulated Formation Pathway

The presence of a nitro group on the phenyl ring of Ivacaftor Impurity 4 strongly suggests its origin from a nitration step during the synthesis of a key intermediate. While the proprietary synthesis routes of Ivacaftor are not fully public, a plausible pathway for the formation of this impurity can be deduced from the known chemistry of its precursors.

A crucial intermediate in the synthesis of Ivacaftor is 5-amino-2,4-di-tert-butylphenol . This intermediate is typically prepared from 2,4-di-tert-butylphenol . A common synthetic strategy involves the protection of the hydroxyl group, followed by nitration, and subsequent reduction of the nitro group to an amine.

The formation of Ivacaftor Impurity 4 likely occurs during the nitration of a protected precursor, such as 2,4-di-tert-butylphenyl methyl carbonate [3]. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. Due to the directing effects of the substituents (two tert-butyl groups and a carbonate), the nitration can occur at different positions. The desired product is the 5-nitro isomer, which is then reduced to the corresponding amine. However, side reactions can lead to the formation of other isomers, including the precursor to Ivacaftor Impurity 4.

The following diagram illustrates the likely point of formation of this impurity.

Caption: Postulated formation of Ivacaftor Impurity 4 during synthesis.

The ortho- and para-directing effects of the hydroxyl (or protected hydroxyl) and tert-butyl groups can lead to the formation of various nitrated isomers. The steric hindrance from the bulky tert-butyl groups plays a significant role in determining the regioselectivity of the nitration. Incomplete nitration or over-nitration can also contribute to the impurity profile.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of impurities are mandated by regulatory agencies and are essential for quality control. A stability-indicating analytical method is required to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. For an impurity like this compound, a highly sensitive and specific method such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.

Proposed UPLC-MS/MS Method

The following is a proposed, robust UPLC-MS/MS method for the quantification of this compound in Ivacaftor drug substance. This method is based on established principles of pharmaceutical impurity analysis and would require validation according to ICH Q2(R1) guidelines before implementation in a regulated environment.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 100 µg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Sample Solution: Accurately weigh and dissolve the Ivacaftor drug substance in the same solvent to a final concentration of 1 mg/mL.

2. UPLC Conditions:

| Parameter | Recommended Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

3. MS/MS Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Precursor Ion (m/z) |

| 310.2 (M+H)⁺ | |

| 332.2 (M+Na)⁺ |

Note on MRM Transitions: The specific product ions for Multiple Reaction Monitoring (MRM) need to be determined by infusing a standard solution of this compound and performing a product ion scan. Common fragmentation pathways for nitrophenyl carbonates may involve the loss of the methyl carbonate group or cleavage of the ester linkage.

Method Validation

The proposed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology". The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spiking the drug substance with known amounts of the impurity at different concentration levels.

-

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram outlines the workflow for the analytical method development and validation.

References

An In-Depth Technical Guide to the Potential Biological Activities of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Analysis: This guide synthesizes available biochemical knowledge to postulate the therapeutic potential of the novel compound 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. By dissecting its structural components, we infer its likely biological activities and provide a framework for its empirical validation.

Executive Summary

This compound (DTB-NPMC) is a novel chemical entity whose biological activities have not yet been empirically determined. However, a structural analysis of its constituent moieties—a sterically hindered phenol, a nitroaromatic system, and a methyl carbonate group—allows for the formulation of several compelling hypotheses regarding its potential therapeutic applications. This guide explores three primary postulated activities: antioxidant/radical scavenging, anti-inflammatory effects, and cytotoxic potential. For each area, we present the mechanistic rationale, detailed experimental protocols for validation, and frameworks for data interpretation. The insights provided herein serve as a foundational roadmap for the systematic investigation of DTB-NPMC as a potential lead compound in drug discovery.

Introduction and Structural Rationale

The rational design and exploration of novel chemical entities are cornerstones of modern drug development. This compound (DTB-NPMC) presents an intriguing scaffold for investigation. Its potential for bioactivity is derived from the unique combination of three key functional groups, each with well-documented pharmacological relevance.

-

Sterically Hindered Phenol: The 2,4-di-tert-butylphenol core is a classic structure in antioxidant chemistry. The bulky tert-butyl groups create steric hindrance around the phenolic hydroxyl group, which enhances its ability to donate a hydrogen atom to neutralize free radicals while forming a stable, non-reactive phenoxy radical.[1][2][3] This structure is analogous to widely used antioxidants like Butylated Hydroxytoluene (BHT).[4]

-

Nitroaromatic System: The presence of a nitro group on the phenyl ring introduces significant electrophilicity and redox activity.[5] Nitroaromatic compounds are known for a wide spectrum of biological effects, including antimicrobial, cytotoxic, and anti-inflammatory properties.[6][7][8] Their activity is often mediated through enzymatic reduction, which can lead to the generation of reactive nitrogen species and oxidative stress within target cells.[9]

-

Methyl Carbonate Group: The methyl carbonate linker may serve multiple functions. It can act as a protecting group for the phenolic hydroxyl, potentially improving the compound's stability and pharmacokinetic profile. Furthermore, carbonate linkers are increasingly being explored in prodrug design, where they can be cleaved in vivo by esterases to release the active phenolic compound, allowing for controlled drug delivery.[10]

This guide will systematically explore the biological activities that can be logically inferred from this unique chemical architecture.

Postulated Biological Activity I: Antioxidant and Radical Scavenging Effects

2.1 Mechanistic Hypothesis The primary driver for the antioxidant potential of DTB-NPMC is the 2,4-di-tert-butylphenol moiety. Free radicals, such as reactive oxygen species (ROS), are highly unstable molecules that can cause significant damage to cellular components, leading to oxidative stress. The hindered phenolic structure of DTB-NPMC is predicted to function as a potent chain-breaking antioxidant.[1][11] It can donate its phenolic hydrogen atom to a peroxy radical, terminating the lipid peroxidation chain reaction. The resulting phenoxy radical is stabilized by resonance and the steric shielding of the adjacent tert-butyl groups, preventing it from propagating further radical reactions.[3][12]

2.2 Visualization: Radical Scavenging Mechanism

Caption: Proposed mechanism of free radical scavenging by DTB-NPMC.

2.3 Experimental Protocol: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard, rapid, and reliable method to evaluate the radical scavenging activity of a compound.[13][14]

Materials:

-

DTB-NPMC

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol. The solution should be freshly made and kept in the dark, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Test Samples: Prepare a stock solution of DTB-NPMC in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). Prepare identical dilutions of ascorbic acid to serve as a positive control.

-

Assay Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution (DTB-NPMC and ascorbic acid).

-

Blank Preparation: A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[15]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[16]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

-

IC50 Determination: Plot the % inhibition against the concentration of the test compound. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined from the graph.

2.4 Data Presentation: Hypothetical Antioxidant Activity

| Compound | IC50 (µg/mL) |

| DTB-NPMC | 25.4 ± 2.1 |

| Ascorbic Acid (Control) | 8.7 ± 0.9 |

Postulated Biological Activity II: Anti-inflammatory Potential

3.1 Mechanistic Hypothesis Chronic inflammation is a key pathological feature of numerous diseases. Phenolic compounds are well-documented for their anti-inflammatory properties, which they exert through various mechanisms.[17][18][19][20] DTB-NPMC may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[20] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A key mechanism for this suppression is the inhibition of transcription factors like Nuclear Factor-kappa B (NF-κB), which is a central regulator of the inflammatory response.[18][21]

3.2 Visualization: NF-κB Signaling Pathway Inhibition

Caption: Potential inhibition of the NF-κB pathway by DTB-NPMC.

3.3 Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages This assay measures the ability of a compound to inhibit the production of nitric oxide in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[22] The amount of NO produced is quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[23][24]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

DTB-NPMC

-

Dexamethasone (positive control)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of DTB-NPMC or Dexamethasone. Incubate for 1 hour.

-

LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).[24]

-

Incubation: Incubate the plate for another 24 hours.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.[25]

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Cell Viability: A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cell death.

3.4 Data Presentation: Hypothetical Anti-inflammatory Activity

| Treatment | Concentration (µM) | NO Production (% of LPS Control) |

| Control (no LPS) | - | 5.2 ± 1.1 |

| LPS (1 µg/mL) | - | 100 |

| DTB-NPMC | 10 | 78.5 ± 5.4 |

| DTB-NPMC | 25 | 45.1 ± 3.9 |

| DTB-NPMC | 50 | 22.8 ± 2.5 |

| Dexamethasone | 10 | 31.4 ± 3.0 |

Postulated Biological Activity III: Cytotoxic Potential

4.1 Mechanistic Hypothesis The nitroaromatic moiety is a well-established pharmacophore in compounds with cytotoxic and antimicrobial activity.[6][26][27] The toxicity of these compounds is often linked to their bioreductive activation by cellular enzymes, such as nitroreductases.[9] This reduction can generate nitroso, hydroxylamino, and amino derivatives, as well as superoxide radicals, leading to oxidative stress, DNA damage, and inhibition of essential cellular enzymes, ultimately triggering cell death.[7] Therefore, DTB-NPMC could exhibit selective cytotoxicity against cancer cells, which often have higher metabolic and reductive activity compared to normal cells.

4.2 Visualization: MTT Cytotoxicity Assay Workflow

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

4.3 Experimental Protocol: MTT Cytotoxicity Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[28] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[29][30][31]

Materials:

-

Human cancer cell line (e.g., HeLa, A549, MCF-7)

-

Appropriate cell culture medium with 10% FBS

-

DTB-NPMC

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of DTB-NPMC or doxorubicin. Include untreated control wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[29]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[31] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

4.4 Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound | IC50 (µM) after 48h |

| HeLa (Cervical Cancer) | DTB-NPMC | 15.8 ± 1.7 |

| A549 (Lung Cancer) | DTB-NPMC | 29.3 ± 3.1 |

| MCF-7 (Breast Cancer) | DTB-NPMC | 21.5 ± 2.4 |

| HeLa (Cervical Cancer) | Doxorubicin | 0.8 ± 0.1 |

Summary and Future Directions

The structural features of this compound strongly suggest a multifaceted biological activity profile. The sterically hindered phenol group points towards potent antioxidant and radical-scavenging capabilities. The nitroaromatic system implies potential anti-inflammatory and cytotoxic effects, likely mediated through interactions with inflammatory signaling pathways and bioreductive activation within cells.

The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of these hypotheses. Successful demonstration of these activities would position DTB-NPMC as a promising lead compound for further investigation.

Future research should focus on:

-

Synthesis and Characterization: Development of an efficient synthetic route for DTB-NPMC and its analogs, followed by full spectroscopic characterization.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by the compound. This could involve Western blotting for key inflammatory proteins, cell cycle analysis, and apoptosis assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DTB-NPMC to optimize potency and selectivity for the desired biological activity.

-

In Vivo Efficacy and Safety: Evaluating the most promising compounds in relevant animal models of oxidative stress, inflammation, or cancer to determine their therapeutic potential and safety profile.

The systematic exploration of DTB-NPMC, guided by the principles and methodologies outlined here, holds significant promise for the discovery of novel therapeutic agents.

References

- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 2. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 3. nbinno.com [nbinno.com]

- 4. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 5. scbt.com [scbt.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 12. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. broadpharm.com [broadpharm.com]

- 31. clyte.tech [clyte.tech]

Methodological & Application

Application Notes and Protocols: 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (CAS 873055-55-1) is a specialized organic compound increasingly recognized for its utility as a chemical intermediate in complex syntheses.[1][2][3] Its unique structure, featuring a highly activated nitrophenyl leaving group, bulky tert-butyl groups for solubility and steric influence, and a reactive methyl carbonate moiety, makes it a valuable tool in modern organic chemistry.

This guide provides an in-depth look at the properties, core applications, and detailed experimental protocols for this reagent. Its most notable application is as a key intermediate in the synthesis of Ivacaftor (VX-770), a transformative therapy for cystic fibrosis, highlighting its relevance in pharmaceutical development.[4][5] Beyond this established role, its structure suggests significant potential as both a protecting group for amines and a photoremovable caging agent, offering chemists spatiotemporal control over reactions.

Structure of this compound

Physicochemical Properties & Handling

Understanding the fundamental properties of a reagent is critical for its effective and safe use in experimental design.

| Property | Value | Reference |

| CAS Number | 873055-55-1 | [6] |

| Molecular Formula | C₁₆H₂₃NO₅ | [6][7] |

| Molecular Weight | 309.36 g/mol | [6] |

| Appearance | White to light yellow solid/powder | [3][5] |

| Boiling Point | ~384 °C at 760 mmHg | [7] |

| Density | ~1.11 g/cm³ | [7] |

| Flash Point | ~135 °C | [7] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | |

| Purity | Typically >99% | [4] |

Storage and Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures range from room temperature to 2-8°C for long-term stability.[5]

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust.[8]

-

Safety Profile: The compound is not classified as hazardous under GHS criteria according to aggregated data.[6][8] However, as with all laboratory chemicals, direct contact should be avoided.

Core Applications & Mechanistic Insights

This intermediate's utility stems from the excellent leaving group ability of the 2,4-di-tert-butyl-5-nitrophenoxide anion, which is stabilized by the electron-withdrawing nitro group.

Role in Pharmaceutical Synthesis: The Ivacaftor Case Study

The primary documented use of this compound is as a crucial intermediate in the synthesis of Ivacaftor and its isotopically labeled analogues.[4][5] Ivacaftor is a potentiator of the CFTR protein, used in the treatment of cystic fibrosis.[3] In the synthetic route, this intermediate serves as a precursor, leveraging its specific chemical structure to build the complex final active pharmaceutical ingredient (API).[9][10]

General workflow illustrating the synthesis and application pathways.

Amine Protection via Carbamate Formation

A primary application for activated carbonates is the protection of amine functionalities, which are ubiquitous in organic synthesis, particularly in peptide and medicinal chemistry.[11][12] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbonate. The 2,4-di-tert-butyl-5-nitrophenoxide is an excellent leaving group, facilitating a smooth and often high-yielding reaction to form a stable methyl carbamate.[13][14] This protection strategy is orthogonal to many other protecting groups, such as acid-labile Boc groups or hydrogenolysis-labile Cbz groups.[15]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound 873055-55-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 873055-55-1 [chemicalbook.com]

- 5. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]

- 6. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. echemi.com [echemi.com]

- 9. CN105130891A - Ivacaftor synthesis method and intermediate thereof - Google Patents [patents.google.com]

- 10. US9573902B2 - Process for the preparation of Ivacaftor and its intermediates - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. emerginginvestigators.org [emerginginvestigators.org]

- 14. researchgate.net [researchgate.net]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Application Note: A Scalable Ivacaftor Synthesis Enabled by the Strategic Use of 2,4-di-tert-butyl-5-nitrophenyl Methyl Carbonate

Audience: Researchers, scientists, and drug development professionals specializing in medicinal chemistry and process development.

Abstract: This technical guide details an advanced and scalable synthetic route to Ivacaftor (VX-770), a key therapeutic agent for cystic fibrosis. The narrative focuses on the strategic application of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate as a pivotal precursor. Moving beyond the direct coupling of the final aniline fragment, this methodology employs a robust protect-nitrate-reduce-couple-deprotect sequence. We will elucidate the rationale behind this strategy, which leverages the methyl carbonate moiety as a transient protecting group to enhance regioselectivity during nitration and streamline purification, ultimately facilitating a more efficient and industrially viable synthesis of the target drug molecule.

Introduction: The Synthetic Challenge of Ivacaftor

Ivacaftor (marketed as Kalydeco®) is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] It is a transformative therapy for patients with specific mutations in the CFTR gene. The molecular structure of Ivacaftor, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, is defined by a central amide bond connecting a quinolone core with a sterically hindered and electronically rich aniline derivative.

The primary synthetic challenge lies in the efficient and clean formation of this amide bond on a large scale. While direct coupling of 5-amino-2,4-di-tert-butylphenol with the quinoline carboxylic acid is feasible, this approach can be complicated by the presence of the reactive free phenol, which may lead to side reactions, competitive O-acylation, or oxidative degradation, complicating purification and impacting overall yield.

To circumvent these issues, advanced synthetic strategies employ a protecting group for the phenol. This application note details a field-proven process that utilizes a methyl carbonate protecting group, wherein This compound serves as the key, isolable intermediate.

The "Protect-First" Rationale: Causality and Strategic Advantage

The decision to protect the phenolic hydroxyl group as a methyl carbonate is a strategic choice rooted in process chemistry principles. This approach compartmentalizes the chemical transformations, ensuring higher fidelity and yield at each stage.

Core Advantages:

-

Enhanced Regioselectivity: The electron-withdrawing nature of the methyl carbonate group, combined with the steric bulk of the tert-butyl groups, directs the subsequent electrophilic nitration almost exclusively to the desired C-5 position, minimizing the formation of the undesired 6-nitro regioisomer.[1]

-

Improved Stability and Handling: The protected intermediates are generally more crystalline and less prone to oxidation compared to the free phenol, simplifying isolation and purification through standard crystallization techniques rather than column chromatography, which is often unfeasible at industrial scale.[2][3]

-

Streamlined Final Steps: The protected amine intermediate, 5-amino-2,4-di-tert-butylphenyl methyl carbonate, is an excellent nucleophile for the amide coupling reaction. The final deprotection is a straightforward hydrolysis step, often yielding high-purity Ivacaftor directly upon precipitation.[4][5]

The overall logic of this advanced synthesis is depicted below.

Diagram 1: Overall synthetic workflow for Ivacaftor.

Experimental Protocols

The following protocols are synthesized from established patent literature and peer-reviewed studies, representing a robust pathway to Ivacaftor.[1][2][3]

Part A: Synthesis of the Key Precursor, this compound

This three-step sequence transforms a simple phenol into the activated nitro-carbonate intermediate.

Protocol 1: Protection of 2,4-di-tert-butylphenol

-

Setup: To a stirred solution of 2,4-di-tert-butylphenol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add an organic base such as triethylamine (1.2 eq.).

-

Reaction: Add methyl chloroformate (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

-

Execution: Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring for completion by TLC or HPLC.

-

Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salts. Wash the filtrate sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,4-di-tert-butylphenyl methyl carbonate as a crude oil or solid, which can often be used directly in the next step.

Protocol 2: Regioselective Nitration

-

Setup: To a flask containing concentrated sulfuric acid, cooled to 0 °C, add potassium nitrate (1.1 eq.) portion-wise, ensuring it dissolves completely.

-

Reaction: Add the crude 2,4-di-tert-butylphenyl methyl carbonate (1.0 eq.) from the previous step dropwise to the nitrating mixture, maintaining the internal temperature between 0-5 °C.

-

Execution: Stir the reaction at this temperature for 1-2 hours. The reaction is highly exothermic and requires careful temperature control to maximize regioselectivity.

-

Workup: Carefully pour the reaction mixture onto crushed ice and water. The product will precipitate as a solid.

-

Isolation: Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral. The solid can be further purified by crystallization from an aliphatic solvent (e.g., n-hexane) to isolate pure This compound .[2][3]

Protocol 3: Reduction to the Amine Intermediate

-

Setup: Charge an autoclave vessel with This compound (1.0 eq.), a suitable solvent (e.g., methanol or isopropanol), and a catalytic amount of Raney Nickel (approx. 5-10 wt%).

-

Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 40-50 °C.

-

Execution: Maintain stirring under hydrogen pressure until uptake ceases, typically 4-6 hours. Monitor for the disappearance of the starting material by HPLC.

-

Workup: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate in vacuo to yield 5-amino-2,4-di-tert-butylphenyl methyl carbonate , which can be used in the subsequent coupling step.

| Step | Key Reagents | Solvent | Typical Yield | Key Consideration |

| 1. Protection | Methyl Chloroformate, Et3N | DCM | >95% | Anhydrous conditions |

| 2. Nitration | KNO3, H2SO4 | - | 70-80% | Strict temperature control (0-5 °C) |

| 3. Reduction | H2, Raney Nickel | Methanol | >90% | Safe handling of H2 and catalyst |

Table 1: Summary of the synthesis of the key amine intermediate.

Part B: Final Assembly and Deprotection to Ivacaftor

With the key amine intermediate in hand, the final steps involve the critical amide bond formation and the unveiling of the active pharmaceutical ingredient.

Diagram 2: Workflow for the final coupling and deprotection steps.

Protocol 4: Amide Coupling

-

Setup: To a suspension of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq.) and 5-amino-2,4-di-tert-butylphenyl methyl carbonate (1.1 eq.) in a suitable solvent (e.g., 2-methyl-THF), add pyridine (2.0 eq.).

-

Reaction: Add a coupling agent, such as propane phosphonic acid anhydride (T3P®, 1.7 eq.), to the suspension.

-

Execution: Heat the mixture to 45-50 °C and stir for 8-12 hours, monitoring for completion by HPLC.[3]

-

Workup: Cool the reaction to room temperature and dilute with additional solvent. Wash the organic mixture with aqueous acid (e.g., 1N HCl) to remove pyridine, followed by aqueous base (e.g., NaHCO3 solution) and brine.

-

Isolation: Dry the organic layer, filter, and concentrate to obtain the crude 2,4-di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate .

Protocol 5: Final Deprotection to Ivacaftor

-

Setup: Dissolve the crude protected Ivacaftor intermediate (1.0 eq.) from the previous step in a mixture of methanol and water.

-

Reaction: Add an aqueous solution of sodium hydroxide (2.0-2.5 eq.) and stir the mixture at room temperature for 5 hours.[4][5]

-

Execution: Monitor the hydrolysis of the carbonate by HPLC until the reaction is complete.

-

Workup: Reduce the solvent volume by approximately two-thirds via distillation at reduced pressure (T < 40 °C).

-

Isolation: Cool the remaining solution and carefully acidify with aqueous HCl (e.g., 2N HCl) to a pH of 2-3. The final Ivacaftor product will precipitate as an off-white solid. Collect the solid by filtration, wash with water, and dry under vacuum to yield high-purity Ivacaftor .

Conclusion

The synthetic route to Ivacaftor via the This compound intermediate represents a significant process improvement over direct coupling strategies. By employing a temporary methyl carbonate protecting group, this method enhances the control over a critical regioselective nitration step, improves the physical handling properties of its intermediates, and facilitates a more robust and scalable manufacturing process. This application note provides the strategic rationale and actionable protocols for researchers engaged in the synthesis of Ivacaftor and related complex pharmaceutical agents.

References